molecular formula C11H13F3O B13977634 Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)-

Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)-

Katalognummer: B13977634
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: ZSYDUOMGPPJQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- is a chemical compound characterized by the presence of a benzenemethanol core substituted with an isopropyl group at the 4-position and a trifluoromethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenemethanol derivatives, ketones, aldehydes, and reduced alcohols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenemethanol, 4-(1-methylethyl)-α-(trifluoromethyl)-
  • Benzenemethanol, 2-fluoro-α-(1-methylethyl)-4-(trifluoromethyl)-

Uniqueness

Benzenemethanol, 4-(1-methylethyl)-3-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C11H13F3O

Molekulargewicht

218.21 g/mol

IUPAC-Name

[4-propan-2-yl-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C11H13F3O/c1-7(2)9-4-3-8(6-15)5-10(9)11(12,13)14/h3-5,7,15H,6H2,1-2H3

InChI-Schlüssel

ZSYDUOMGPPJQHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)CO)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.